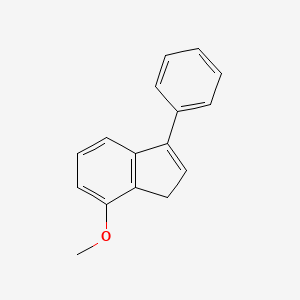
7-Methoxy-3-phenyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-phenyl-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a methoxy group at the seventh position and a phenyl group at the third position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-phenyl-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxyindanone and phenylmagnesium bromide.
Grignard Reaction: The phenylmagnesium bromide reacts with 7-methoxyindanone in an ether solvent to form an intermediate alcohol.
Dehydration: The intermediate alcohol undergoes dehydration using an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-phenyl-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indene derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
7-Methoxy-3-phenyl-1H-indene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new medications for various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-phenyl-1H-indene is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The methoxy and phenyl groups may play a role in binding to receptors or enzymes, influencing biological activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
3-Phenyl-1H-indene: Lacks the methoxy group, which may result in different chemical and biological properties.
7-Methoxy-1H-indene:
7-Methoxy-3-methyl-1H-indene:
Uniqueness: 7-Methoxy-3-phenyl-1H-indene is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
182802-19-3 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
7-methoxy-3-phenyl-1H-indene |
InChI |
InChI=1S/C16H14O/c1-17-16-9-5-8-14-13(10-11-15(14)16)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
InChI Key |
LESMCNDSUAGCKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


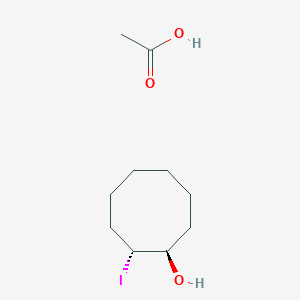
![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
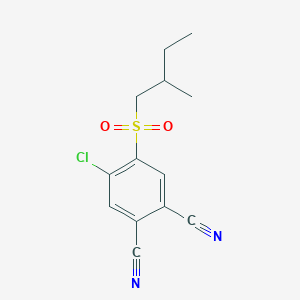
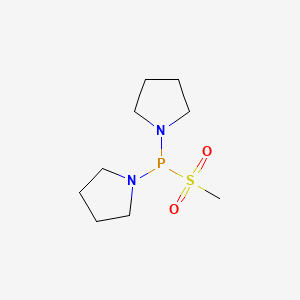

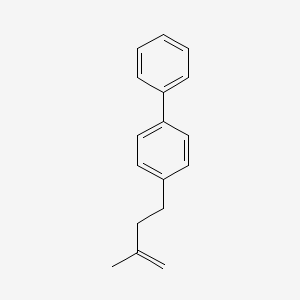
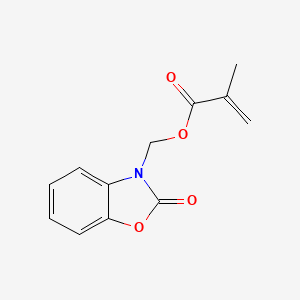
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
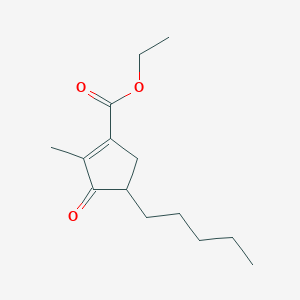
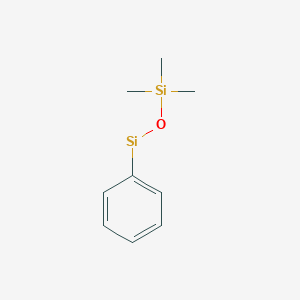
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
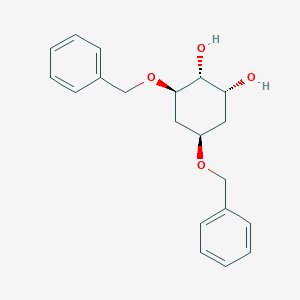
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
